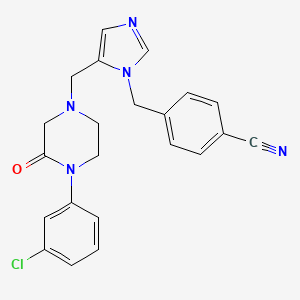
果糖基赖氨酸
描述
果糖赖氨酸是由赖氨酸与葡萄糖非酶促糖基化形成的阿马多利产物。它是美拉德反应中的关键中间体,美拉德反应发生在食品加工中的加热过程中。 这种化合物在食品化学和生物学中很重要,因为它参与了晚期糖基化终产物 (AGEs) 的形成,而晚期糖基化终产物 (AGEs) 与多种健康状况有关 .
科学研究应用
果糖赖氨酸在科学研究中有多种应用:
作用机制
果糖赖氨酸主要通过参与美拉德反应发挥作用。该反应导致 AGEs 的形成,AGEs 可以修饰蛋白质和其他生物分子,从而影响其功能。 在大肠杆菌等细菌中,果糖赖氨酸被特定酶代谢,导致葡萄糖 6-磷酸和赖氨酸的产生 .
生化分析
Biochemical Properties
Fructosyl-lysine plays a significant role in biochemical reactions. It is involved in early-stage glycation by glucose, forming fructosamine adducts . The enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase interact with Fructosyl-lysine, breaking it down into glucose 6-phosphate and lysine .
Cellular Effects
Fructosyl-lysine’s effects on cells are primarily related to its role in glycation processes. Glycation, particularly advanced glycation end products (AGEs), contributes to the pathogenesis of vascular complications of diabetes .
Molecular Mechanism
Fructosyl-lysine exerts its effects at the molecular level through its involvement in the formation of AGEs. AGEs are formed from the degradation of Fructosyl-lysine and glycation of proteins by methylglyoxal (MG) and related physiological dicarbonyl metabolites .
Temporal Effects in Laboratory Settings
The effects of Fructosyl-lysine over time in laboratory settings are closely tied to its role in the formation of AGEs. AGEs are stable and can be robustly quantitated in tissues and body fluids using stable isotopic dilution analysis liquid chromatography-tandem mass spectrometry .
Metabolic Pathways
Fructosyl-lysine is involved in the metabolic pathway of glycation. It is broken down by the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine .
准备方法
合成路线和反应条件: 果糖赖氨酸可以通过在受控条件下使赖氨酸与葡萄糖反应来合成。反应通常涉及将混合物加热以促进美拉德反应,从而导致果糖赖氨酸的形成。 反应条件,例如温度和 pH 值,对于优化产物的产率和纯度至关重要 .
工业生产方法: 在工业环境中,果糖赖氨酸是在食品加工过程中产生的,尤其是那些经过高温处理的食品,例如烘焙和油炸。 果糖赖氨酸的形成受食品类型、加工条件以及其他成分存在的影响 .
化学反应分析
反应类型: 果糖赖氨酸会发生各种化学反应,包括:
氧化: 果糖赖氨酸可以被氧化形成晚期糖基化终产物 (AGEs),晚期糖基化终产物 (AGEs) 与衰老和慢性疾病有关.
水解: 果糖赖氨酸的酸催化水解导致糠氨酸的形成.
酶促降解: 在大肠杆菌等细菌中,果糖赖氨酸由果糖赖氨酸-6-激酶和果糖赖氨酸 6-磷酸脱糖基酶等酶代谢,导致葡萄糖 6-磷酸和赖氨酸的产生.
常用试剂和条件:
氧化剂: 果糖赖氨酸氧化中常用的氧化剂包括过氧化氢和金属离子。
酸性条件: 水解反应通常需要酸性条件,通常使用盐酸.
主要产物:
糠氨酸: 由果糖赖氨酸的酸催化水解形成.
晚期糖基化终产物 (AGEs): 由果糖赖氨酸氧化产生.
相似化合物的比较
果糖赖氨酸类似于其他阿马多利产物,例如:
N-ε-羧甲基赖氨酸: 由赖氨酸和葡萄糖形成的另一种糖基化产物.
乳果糖赖氨酸: 由赖氨酸与乳果糖反应形成.
独特性: 果糖赖氨酸因其特定的形成途径及其作为各种 AGEs 前体的作用而具有独特性。 它在食品和生物系统中的存在使其成为研究美拉德反应及其影响的宝贵指标 .
属性
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYFTQDGRDJNV-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045836 | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-40-7 | |
| Record name | ε-Fructoselysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructosyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructoselysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


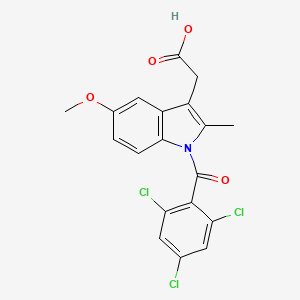
![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
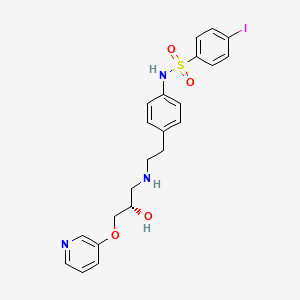
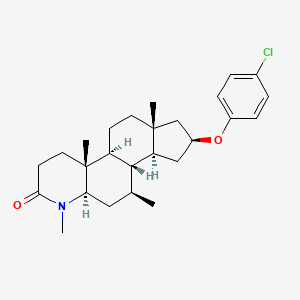
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
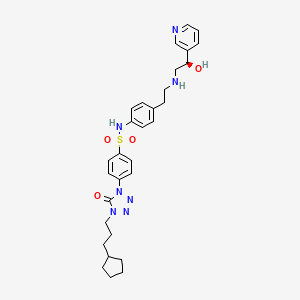

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)
